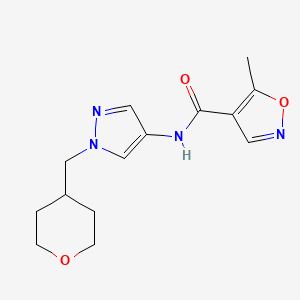

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-10-13(7-16-21-10)14(19)17-12-6-15-18(9-12)8-11-2-4-20-5-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNWFARPHGVJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and isoxazole rings, followed by the introduction of the tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical data between the target compound and analogs from and :

Key Observations:

- Molecular Weight : The target compound (290 g/mol) is lighter than pyrazole-pyrazole analogs (403–437 g/mol) due to the absence of bulky aryl groups .

- Melting Points: Pyrazole-pyrazole derivatives with halogen substituents (e.g., 3d: 181–183°C) exhibit higher melting points than non-halogenated analogs, likely due to stronger intermolecular interactions. The target compound’s melting point is unreported but may align with polar heterocyclic analogs .

Spectroscopy:

- ¹H-NMR : The target compound’s spectrum would display signals for the tetrahydro-2H-pyran’s methylene protons (δ ~3.5–4.0 ppm), pyrazole aromatic protons (δ ~7.5–8.5 ppm), and isoxazole methyl (δ ~2.6 ppm). This contrasts with 3a’s phenyl proton signals (δ ~7.4–7.6 ppm) .

- MS (ESI) : The molecular ion peak for the target compound would appear near m/z 290, distinct from 3a (m/z 403.1) and 3d (m/z 421.0) .

Biological Activity

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 304.35 g/mol. The presence of both isoxazole and pyrazole rings contributes to its unique pharmacological properties.

Antifungal Activity

Research has indicated that derivatives of pyrazole, including those similar to this compound, exhibit notable antifungal properties. For instance, a study demonstrated that certain pyrazole carboxamides displayed significant antifungal activity against various phytopathogenic fungi, with one derivative showing an EC50 value of 0.37 µg/mL against Rhizoctonia solani .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor effects. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A study focusing on pyrazole-based compounds reported significant cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, indicating a synergistic effect . This suggests that this compound could be further explored for its anticancer potential.

Case Studies

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction of the isoxazole and pyrazole moieties with various biological targets may lead to significant pharmacological outcomes.

Q & A

Q. Methodological Answer :

Q. Methodological Answer :

- Assay Standardization : Control variables (e.g., cell lines, ATP concentrations in kinase assays) as in .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain potency discrepancies .

- Collaborative Validation : Adopt frameworks like the Contested Territories Network’s approach to cross-lab reproducibility checks .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Q. Methodological Answer :

- Enzyme Inhibition : Kinase assays (e.g., EGFR or Aurora kinases) using ADP-Glo™ kits, as seen in pyrazole-carboxamide studies .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in ).

- Solubility : HPLC-based kinetic solubility measurements in PBS (pH 7.4) .

Advanced: How to design a structure-activity relationship (SAR) study?

Q. Methodological Answer :

Core Modifications : Vary the tetrahydro-2H-pyran group (e.g., replace with piperidine) to assess steric effects .

Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the isoxazole ring to evaluate electronic impacts .

Biological Testing : Use parallel synthesis (e.g., 96-well plates) to generate derivatives and test against multiple targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.